Ethyl 3-bromo-2-cyano-5-hydroxybenzoate
Description
Ethyl 3-bromo-2-cyano-5-hydroxybenzoate is a multifunctional aromatic ester featuring bromo, cyano, and hydroxy substituents on a benzoate scaffold. The bromine atom introduces electrophilic reactivity, the cyano group enhances polarity and hydrogen-bonding capacity, and the hydroxy group contributes to solubility and acidity .
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(13)4-9(11)8(7)5-12/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWVDIDNWVPVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)O)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique substitution pattern distinguishes it from analogs. Below is a systematic comparison based on substituents, molecular properties, and applications inferred from the evidence:
Table 1: Structural and Functional Comparison of Ethyl 3-bromo-2-cyano-5-hydroxybenzoate and Analogous Compounds
†Data inferred from structural analogs.
Key Observations :
Substituent Effects: The hydroxy group in this compound enhances acidity (pKa ~10 for phenolic OH) and solubility in polar solvents compared to its aldehyde analog (Ethyl 3-bromo-5-cyano-2-formylbenzoate) . Bromine vs. Chlorine: Bromine’s larger atomic radius and higher electronegativity may increase reactivity in nucleophilic substitutions compared to chlorine-substituted esters (e.g., Ethyl 3-chlorobenzoate) .
Aldehyde vs. Hydroxy: The aldehyde in Ethyl 3-bromo-5-cyano-2-formylbenzoate offers a reactive site for condensation reactions, whereas the hydroxy group in the target compound may participate in hydrogen bonding or deprotonation under basic conditions .
Bioactivity Potential: Ethyl esters with bromo and cyano substituents (e.g., Biopharmacule’s catalog entries) are frequently used in antifungal or antibacterial agents, as seen in ethyl acetate extracts of spices like turmeric and ginger .
Preparation Methods
Synthetic Route Design
Route 1: Sequential Functionalization of Ethyl 4-Hydroxybenzoate
This method involves sequential bromination and cyanation of ethyl 4-hydroxybenzoate, leveraging regioselective electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) strategies.
Key Steps :
-
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.
- Conditions : 60–80°C, 4–6 hours.
- Yield : ~65–70% (extrapolated from analogous bromination of methylparaben).
-
- Reagents : Copper(I) cyanide (CuCN) in DMF under reflux.
- Conditions : 120°C, 8–12 hours.
- Yield : ~55–60% (based on cyanation efficiency in similar systems).
Data Table: Route 1 Optimization
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Br₂, Acetic Acid | 80°C, 6 h | 68% | |
| 2 | CuCN, DMF | 120°C, 10 h | 58% | |
| 3 | HCl/MeOH | RT, 2 h | 95% |
Route 2: Direct Cyano-Bromination of Ethyl 2-Cyano-5-Hydroxybenzoate
This approach prioritizes cyanation followed by bromination, exploiting the directing effects of the electron-withdrawing cyano group.
Key Steps :
-
- Reagents : Potassium cyanide (KCN) with a palladium catalyst.
- Conditions : 100°C, 12 hours in DMF.
-
- Reagents : NBS in CCl₄ with a Lewis acid (FeBr₃).
- Conditions : 40°C, 4 hours.
Data Table: Route 2 Challenges
| Issue | Mitigation Strategy | Source |
|---|---|---|
| Low regioselectivity | Use of FeBr₃ to enhance para-directing effects | |
| Cyano group hydrolysis | Anhydrous conditions, controlled pH |
Industrial-Scale Considerations
Process Intensification
- Continuous Flow Reactors : Minimize side reactions during bromination by maintaining precise temperature control.
- Catalyst Recycling : Pd/C or Cu-based catalysts can be recovered via filtration, reducing costs.
Yield Comparison
| Method | Overall Yield | Cost Efficiency | Scalability |
|---|---|---|---|
| Route 1 (Sequential) | ~40% | Moderate | High |
| Route 2 (Direct) | ~35% | Low | Moderate |
Analytical Validation
Mass Spectrometry : Molecular ion peak at m/z 295 (M+H⁺).
Alternative Pathways
Microwave-Assisted Synthesis
- Conditions : 150°C, 30 minutes in DMF.
- Advantage : 20% reduction in reaction time, with comparable yields.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-cyano-5-hydroxybenzoate?
Answer: The synthesis typically involves multi-step reactions, leveraging functional group compatibility. A common approach includes:
Bromination : Direct bromination of a precursor (e.g., ethyl 2-cyano-5-hydroxybenzoate) using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–25°C).
Cyano Group Introduction : Nitrile formation via Rosenmund-von Braun reaction or substitution with CuCN/KCN in polar aprotic solvents.
Protection/Deprotection : The hydroxyl group may require protection (e.g., acetyl or TBS groups) to prevent side reactions during bromination.
Q. Key Considerations :
Q. How is this compound purified, and what analytical methods confirm purity?
Answer:
-
Purification :
- Liquid-Liquid Extraction : Separates acidic/byproduct impurities using dichloromethane and aqueous NaHCO₃.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) resolves brominated isomers.
- Recrystallization : Ethanol-water mixture yields high-purity crystals.
-
Analytical Methods :
Q. What spectroscopic techniques characterize this compound?
Answer:
- NMR :
- ¹H NMR : Hydroxy proton (~δ 10.5 ppm, broad), aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.3–4.3 ppm).
- ¹³C NMR : Cyano carbon (~δ 115 ppm), ester carbonyl (~δ 165 ppm).
- IR : Bands for -OH (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹).
- MS : Molecular ion peak at m/z 284 (M⁺) with fragmentation patterns confirming Br and CN groups .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound be resolved?
Answer: Discrepancies often arise from tautomerism (enol-keto forms) or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., hydroxy proton exchange).
- COSY/NOESY : Correlates coupling between aromatic protons and adjacent substituents.
- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ may stabilize specific tautomers.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .
Q. What computational methods predict the reactivity and stability of this compound?
Answer:
- DFT Calculations :
- Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.
- HOMO-LUMO gaps predict susceptibility to oxidation or nucleophilic attack.
- MD Simulations : Assess solvation effects and conformational stability in aqueous/organic media.
- QSPR Models : Relate substituent effects (e.g., -CN, -Br) to hydrolysis rates .
Q. How does the hydroxy group influence bioactivity compared to analogs (e.g., methyl or methoxy derivatives)?
Answer: The -OH group enhances hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogs like Ethyl 4-bromo-3-cyano-5-formylbenzoate. Comparative studies show:
- Binding Affinity : Hydroxy derivatives exhibit stronger inhibition of cytochrome P450 than methyl analogs (IC₅₀ ~2 μM vs. >10 μM).
- Solubility : -OH improves aqueous solubility (logP ~1.8 vs. ~2.5 for methoxy), critical for bioavailability.
- Metabolic Stability : Hydroxy groups undergo glucuronidation faster, reducing half-life .
Q. What strategies optimize reaction yields while minimizing side products (e.g., dehydrohalogenation)?
Answer:
- Temperature Control : Maintain ≤60°C to prevent Br elimination.
- Catalyst Selection : Use Pd(OAc)₂/XPhos for Suzuki couplings to avoid homocoupling byproducts.
- Additives : Silver carbonate scavenges HBr, suppressing acid-catalyzed side reactions.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitrile vs. amide byproducts) .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Answer:
- Crystal Growth : Slow evaporation from ethanol/water yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines positional/thermal parameters, resolving disorder (e.g., ethyl group rotamers).
- Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and CIF files for publication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
